2-(4-iodophenyl)propanal
Description
2-(4-Iodophenyl)propanal is an organoiodine compound featuring a propanal backbone substituted at the second carbon with a 4-iodophenyl group. Its molecular formula is C₉H₉IO, with a molecular weight of 276.08 g/mol. The iodine atom at the para position of the phenyl ring imparts significant electronic and steric effects, influencing its reactivity and physical properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. For instance, derivatives of 2-(4-iodophenyl)propanoic acid serve as precursors for anticancer agents and protease inhibitors .
Properties
CAS No. |
70991-79-6 |
|---|---|
Molecular Formula |
C9H9IO |
Molecular Weight |
260.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenyl)propanal can be achieved through several methods. One common approach involves the iodination of 4-phenylpropanal using iodine and a suitable oxidizing agent. Another method includes the use of Suzuki–Miyaura coupling reactions, where an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include sodium azide (NaN3) and potassium cyanide (KCN).
Major Products Formed
Oxidation: 4-Iodophenylpropanoic acid.
Reduction: 2-(4-Iodophenyl)propanol.
Substitution: Various substituted phenylpropanals depending on the nucleophile used.
Scientific Research Applications
2-(4-Iodophenyl)propanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-iodophenyl)propanal involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular function and activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of 2-(4-Iodophenyl)propanal and Analogues
Key Observations :
- Functional Group Impact : The aldehyde group in this compound confers electrophilicity, enabling nucleophilic addition reactions. In contrast, the amide group in N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide reduces reactivity but enhances stability .
- Substituent Effects : The electron-withdrawing iodine in this compound increases the compound’s polarity and boiling point compared to the electron-donating isobutyl group in its amide analogue . The 3-methylbutenyl group in the aromatic derivative enhances volatility, making it suitable for fragrance applications .
Key Observations :
- Pharmacological Potential: Iodine’s polarizability enhances binding to viral proteins, as seen in SARS-CoV-2 inhibitors, compared to chlorine-substituted analogues .
Physical and Chemical Properties
Reactivity and Stability :
- This compound undergoes typical aldehyde reactions (e.g., oxidation to carboxylic acids, nucleophilic additions). Its iodine substituent slows oxidation rates compared to unsubstituted propanal due to steric hindrance .
- The α,β-unsaturated aldehyde (2E)-3-(4-hydroxyphenyl)prop-2-enal is more reactive toward Michael additions than this compound due to conjugation .
Atmospheric Behavior :
- Propanal derivatives with bulky substituents (e.g., 4-iodophenyl) exhibit lower volatility and longer atmospheric lifetimes than simpler aldehydes like acetone .
Q & A
Q. What are the common synthetic routes for preparing 2-(4-iodophenyl)propanal, and how can their efficiency be optimized?
Methodological Answer: The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, using 4-iodophenylboronic acid and propanal precursors. Optimization strategies include:
- Catalyst Selection : Use of Pd(PPh₃)₄ or PdCl₂(dppf) to enhance coupling efficiency.
- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity.
- Temperature Control : Reactions performed at 80–100°C balance yield and side-product formation.
AI-driven synthesis planning tools (e.g., Reaxys or Pistachio models) can predict optimal conditions by analyzing reaction databases .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H NMR (δ 9.8 ppm for aldehyde proton) and ¹³C NMR (δ 200 ppm for carbonyl) confirm structural integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₉H₉IO = 260.08 g/mol).
- Infrared (IR) Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch).
Cross-referencing with PubChem and NIST databases ensures accurate interpretation .
Q. How does the 4-iodophenyl group influence reactivity in nucleophilic addition reactions compared to halogen-substituted analogs?
Methodological Answer: The electron-withdrawing iodine atom increases electrophilicity at the aldehyde group, accelerating nucleophilic attacks (e.g., Grignard or hydride additions). Comparative studies with chloro- or bromophenyl analogs show:
- Reactivity Trend : Iodo > Bromo > Chloro due to polarizability and leaving-group ability.
- Steric Effects : The bulky iodine atom may hinder sterically demanding nucleophiles.
Kinetic studies under controlled conditions (e.g., THF, –78°C) are recommended to isolate electronic vs. steric contributions .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Purity Validation : HPLC (>95% purity) and elemental analysis.
- Standardized Assays : Use enzyme inhibition protocols (e.g., Michaelis-Menten kinetics) with controls for non-specific binding.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. iodine) to isolate activity drivers.
Refer to interaction studies in PubChem and enzyme-catalyzed reaction databases for benchmarking .
Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?
Methodological Answer: Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) model interactions with cytochrome P450 enzymes. Steps include:
- Active Site Mapping : Align the aldehyde group with heme iron in CYP3A4.
- Metabolite Prediction : Identify oxidation products (e.g., carboxylic acid derivatives).
- Validation : Compare predicted metabolites with in vitro microsomal assays.
Leverage PubChem’s bioactivity data and DSSTox for toxicity profiling .
Experimental Design & Data Analysis
Q. What experimental designs are optimal for studying the stability of this compound under varying conditions?
Methodological Answer: A factorial design evaluating temperature, pH, and light exposure:
Q. How can researchers address discrepancies in reported NMR chemical shifts for this compound?
Methodological Answer: Discrepancies may stem from solvent effects or calibration errors. Best practices:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
